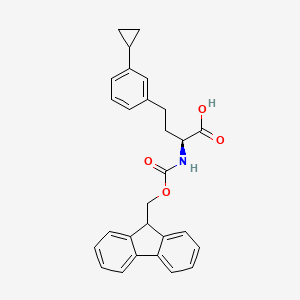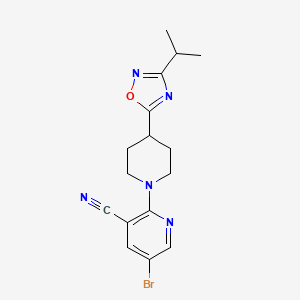![molecular formula C18H20FN5OS B12843433 Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexyl group, a fluoro-substituted triazinoindole moiety, and a thioether linkage, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- typically involves multiple steps, including the formation of the triazinoindole core, introduction of the fluoro substituent, and subsequent attachment of the cyclohexyl and thioether groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms, to optimize efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially affecting its reactivity and stability.
Substitution: Commonly involves the replacement of specific atoms or groups within the molecule, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- has diverse applications in scientific research, including:
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways involved in disease.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluoro-substituted triazinoindole moiety is believed to play a key role in its binding affinity and selectivity, while the thioether linkage may influence its overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-cyclohexyl-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-
- Acetamide, N-cyclohexyl-2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-
- Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-
Uniqueness
The uniqueness of Acetamide, N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its potential for specific interactions with biological targets, while the cyclohexyl and thioether groups contribute to its overall stability and solubility .
Eigenschaften
Molekularformel |
C18H20FN5OS |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N-cyclohexyl-2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C18H20FN5OS/c1-24(12-5-3-2-4-6-12)15(25)10-26-18-21-17-16(22-23-18)13-9-11(19)7-8-14(13)20-17/h7-9,12H,2-6,10H2,1H3,(H,20,21,23) |
InChI-Schlüssel |
DMFNBTIKQBBCQN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC3=C(C4=C(N3)C=CC(=C4)F)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12843355.png)
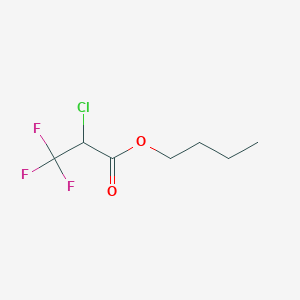

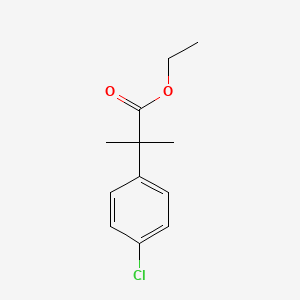

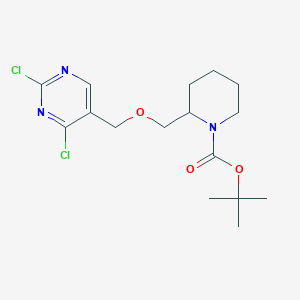

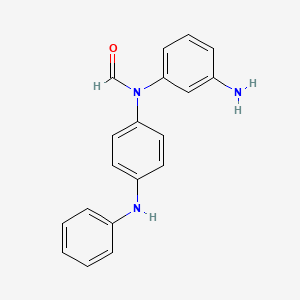
![1,1'-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine)](/img/structure/B12843395.png)
![13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione](/img/structure/B12843399.png)
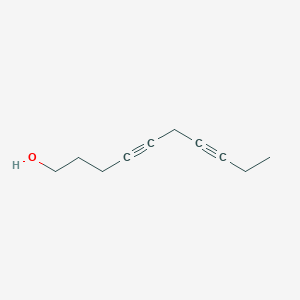
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride](/img/structure/B12843408.png)
